4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound is characterized by its pyranone ring structure, which is a common feature in many naturally occurring flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one typically involves the condensation of appropriate aldehydes with acetophenones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the pyranone ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the formulation of natural dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one involves its interaction with various molecular targets. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, leading to the activation of signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant properties.
Quercetin: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness
4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one is unique due to its specific structural features, such as the presence of the prop-2-en-1-yl group, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-prop-2-enylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-3-4-7-8(10)5-6(2)12-9(7)11/h3,5,10H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMUOIMRCXPXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)CC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716195 |
Source
|
Record name | 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-36-8 |
Source
|
Record name | 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.